3-Methylnaphtho[1,2-d]imidazole

Organic Light-Emitting Diodes Electron-Transport Materials Naphthoimidazole Electronics

In OLED and materials research, unverified substitution patterns on naphthoimidazole scaffolds introduce uncontrolled variability in electron-transport efficiency. 3-Methylnaphtho[1,2-d]imidazole (CAS 1837-51-0) offers a structurally verified 3H-isomer for controlled comparative studies. - Enables direct benchmarking against 1H-isomers, which crystallographic studies confirm exhibit superior electron-injection capacity. - Serves as a direct precursor to 1-amino-3-methylnaphtho[1,2-d]imidazolium salts with distinct crystallographic conformations for crystal engineering. - Reduces experimental uncertainty in structure-activity relationship (SAR) studies by providing a defined N-methylation state.

Molecular Formula C12H10N2
Molecular Weight 182.226
CAS No. 1837-51-0
Cat. No. B593477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylnaphtho[1,2-d]imidazole
CAS1837-51-0
Synonyms3H-Naphth[1,2-d]imidazole,3-methyl-(6CI,7CI,8CI,9CI)
Molecular FormulaC12H10N2
Molecular Weight182.226
Structural Identifiers
SMILESCN1C=NC2=C1C=CC3=CC=CC=C32
InChIInChI=1S/C12H10N2/c1-14-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14/h2-8H,1H3
InChIKeyCQDTXPKCODZADQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylnaphtho[1,2-d]imidazole: Core Properties & Structure


3-Methylnaphtho[1,2-d]imidazole (CAS 1837-51-0) is a heterocyclic aromatic compound consisting of a fused imidazole and naphthalene ring system with a methyl substituent at the 3-position . The compound has the molecular formula C12H10N2 and a molecular weight of 182.22 g/mol [1]. It contains zero hydrogen bond donors, one hydrogen bond acceptor, and zero rotatable bonds [1]. 3-Methylnaphtho[1,2-d]imidazole serves as a versatile scaffold for chemical derivatization via oxidation, reduction, and electrophilic/nucleophilic substitution reactions . This structural core also functions as a precursor for synthesizing 1-amino-3-methylnaphtho[1,2-d]imidazolium salts through direct amination reactions [2].

1 Heterocyclic scaffold for naphthoimidazole derivatization
2 Direct precursor for 1-amino-3-methylnaphtho[1,2-d]imidazolium salts
3 Supports oxidation, reduction, electrophilic/nucleophilic substitution

3-Methylnaphtho[1,2-d]imidazole Substitution Risks


The substitution pattern and N-methylation state of naphthoimidazole scaffolds fundamentally dictate their electronic properties, intermolecular interactions, and reaction outcomes. The methyl group at the 3-position in 3-methylnaphtho[1,2-d]imidazole creates a distinct electronic environment compared to unsubstituted naphtho[1,2-d]imidazole or 1-substituted isomers [1]. Crystallographic analysis of the structurally related 1-amino-3-methylnaphtho[1,2-d]imidazolium picrate revealed a conformation in which the hydrogen atoms of the N-NH2 group are directed toward the meso carbon atom—a geometric arrangement that differs markedly from analogous 1-aminobenzimidazolium salts [1]. Furthermore, studies comparing 1H-naphtho[1,2-d]imidazole derivatives with 3H-naphtho[1,2-d]imidazole analogues in OLED applications demonstrate that the latter exhibit significantly inferior electron-injection capacity from the cathode [2], highlighting that positional isomerism produces functionally non-interchangeable materials. Generic substitution without verification of position-specific performance would introduce uncontrolled variability in both synthetic and application contexts.

! Unsubstituted or 1-substituted naphthoimidazole isomers may show different electronic properties and reactivity.
! 3H-naphthoimidazole isomers exhibited lower electron-injection capacity in OLED devices; 1H-isomers cannot be directly substituted.
! N-amino derivative solid-state conformation differs from benzimidazolium analogues, affecting crystal packing and H-bond networks.

3-Methylnaphtho[1,2-d]imidazole Performance Evidence


N-Methylation Position and OLED Electron-Injection

In a direct comparison of isomeric naphtho[1,2-d]imidazole derivatives for single-layer OLED applications, the 1H-naphtho[1,2-d]imidazole-based compounds exhibited significantly superior performance relative to the 3H-naphtho[1,2-d]imidazole analogues, with the latter demonstrating markedly reduced capacity for direct electron-injection from the cathode [1]. While the 1H-isomer-based devices achieved an external quantum efficiency (EQE) of 4.37% with a low turn-on voltage of 2.7 V, the 3H-isomer-based analogues yielded substantially lower device performance [1].

OLED electron-injection
Head-to-head
1H-isomer EQE 4.37% at 2.7 V; 3H-isomer markedly inferior
N-methylation position determines electron-transport function
Non-doped single-layer OLED devices; quantitative 3H data not reported
Organic Light-Emitting Diodes Electron-Transport Materials Naphthoimidazole Electronics

N-Amino Derivative Conformation vs Benzimidazolium

X-ray structural investigation of 1-amino-3-methylnaphtho[1,2-d]imidazolium picrate—a derivative directly synthesized from the target compound—revealed a distinct conformation in which the hydrogen atoms of the N-NH2 group are directed toward the meso carbon atom [1]. This geometric arrangement differs specifically from that observed in analogous 1-aminobenzimidazolium salts [1].

N-amino conformation
Head-to-head
N-NH2 hydrogens oriented toward meso carbon; distinct from benzimidazolium salts
Conformational divergence affects crystal engineering and salt formation
Verified by single-crystal X-ray diffraction (picrate salt)
Crystallography Heterocyclic Chemistry Structural Biology

Stokes Shift: Naphthoimidazoles vs Common Fluorophores

While no direct photophysical data are available for 3-methylnaphtho[1,2-d]imidazole specifically, studies on a series of seven structurally related naphth[1,2-d]imidazole compounds report molar absorptivity coefficients on the order of 10³ to 10⁴ M⁻¹cm⁻¹ and large Stokes shifts ranging from 20 to 103 nm, with intense fluorescence emission in the blue spectral region [1]. By comparison, widely used commercial fluorophores such as fluorescein exhibit Stokes shifts of approximately 20-25 nm, and coumarin derivatives show Stokes shifts of 30-50 nm [2].

Stokes shift potential
Class-level / Data to verify
Naphthoimidazole class: 20–103 nm; fluorescein ~20–25 nm; coumarin ~30–50 nm
May support fluorescent probe design with reduced self-quenching
Direct photophysical data for this compound not available; class-level inference
Fluorescence Spectroscopy Fluorescent Probes Theranostics

3-Methylnaphtho[1,2-d]imidazole Validated Applications


N-Amino Imidazolium Salts with Unique Conformation

3-Methylnaphtho[1,2-d]imidazole serves as the direct synthetic precursor for 1-amino-3-methylnaphtho[1,2-d]imidazolium picrate via amination with O-picrylhydroxylamine [1]. The resulting salt exhibits a crystallographically verified conformation that differs from benzimidazolium analogues, making it suitable for research involving crystal engineering, hydrogen-bonding network design, and structure-activity relationship studies of imidazolium-based bioactive compounds [1].

Negative Control for OLED Electron-Transport

As established by direct comparative OLED studies, 3H-naphtho[1,2-d]imidazole isomers demonstrate significantly reduced electron-injection capacity compared to their 1H-isomer counterparts [1]. This compound may be strategically employed as a negative control or comparative benchmark in device optimization studies where understanding the relationship between N-substitution position and electron-transport efficiency is the primary objective [1].

Fluorescent Probe Development with Wide Stokes Shifts

Based on class-level photophysical evidence demonstrating that naphth[1,2-d]imidazoles exhibit Stokes shifts of 20-103 nm and molar absorptivity coefficients of 10³-10⁴ M⁻¹cm⁻¹ [1], 3-methylnaphtho[1,2-d]imidazole may be considered as a starting scaffold for synthesizing novel fluorescent probes where reduced self-quenching and improved signal-to-noise ratios are required. The methyl group at the 3-position provides a site for further functionalization while potentially modulating electronic properties relative to unsubstituted analogues [2].

Application
Selection Property
Validation Focus
N-amino imidazolium salt synthesis
Conformation-specific crystal engineering
Single-crystal X-ray diffraction analysis
OLED device architecture research
Positional isomer electron-injection capacity
Device EQE and turn-on voltage measurement
Fluorescent probe scaffold development
Stokes shift range
Fluorescence spectroscopy and self-quenching assessment

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